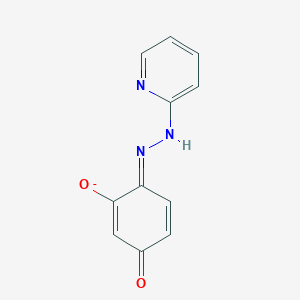![molecular formula C21H24N2O3 B268777 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268777.png)
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DMXAA, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies to investigate its mechanism of action and its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide also targets the tumor vasculature, causing it to collapse and cutting off the blood supply to the tumor.
Biochemical and Physiological Effects
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce fever and inflammation in animals and humans. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to increase blood pressure and heart rate, and to cause changes in the levels of certain hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide for lab experiments is its ability to enhance the effects of radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have toxic effects in some animals, and its mechanism of action is not fully understood. This makes it important to carefully monitor the effects of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of new methods for synthesizing 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide that are more efficient and cost-effective. Another area of interest is the investigation of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's effects on the immune system and the development of new immunotherapies that target the tumor vasculature. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in humans.
Métodos De Síntesis
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with chloroacetyl chloride followed by reaction with 4-(1-pyrrolidinylcarbonyl)aniline. Other methods include the reaction of 2,6-dimethylphenol with chloroacetic acid followed by reaction with 4-(1-pyrrolidinylcarbonyl)aniline, or the reaction of 2,6-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential as an anti-cancer agent. In pre-clinical studies, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-16(2)20(15)26-14-19(24)22-18-10-8-17(9-11-18)21(25)23-12-3-4-13-23/h5-11H,3-4,12-14H2,1-2H3,(H,22,24) |
Clave InChI |
PWLBDAJOBIVGCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
![4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
![4-[(anilinocarbonyl)amino]-N-ethylbenzamide](/img/structure/B268698.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)

![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
